molecular formula C16H22BF2NO2 B12818535 3,3-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azetidine

3,3-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azetidine

Cat. No.: B12818535
M. Wt: 309.2 g/mol
InChI Key: MGYIGNNLLPBUPL-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine is a complex organic compound that features both fluorine and boron atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine typically involves multiple steps. One common method involves the reaction of 3,3-difluoroazetidine with a benzyl halide derivative that contains the boron moiety. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Coupling Reactions: The boron moiety allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of polar aprotic solvents like DMF or acetonitrile.

    Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are typically used. The reactions are carried out under inert atmosphere conditions, often in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

    Substitution Reactions: Products include derivatives where the fluorine atoms are replaced by other functional groups.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules formed through the coupling process.

Scientific Research Applications

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and boron atoms. The fluorine atoms can engage in nucleophilic substitution reactions, while the boron moiety facilitates coupling reactions. These interactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)azetidine is unique due to its combination of a difluoroazetidine ring and a boron-containing benzyl group. This structure provides a distinct set of chemical properties, making it a valuable compound for various synthetic applications. Its ability to undergo both substitution and coupling reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C16H22BF2NO2

Molecular Weight

309.2 g/mol

IUPAC Name

3,3-difluoro-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azetidine

InChI

InChI=1S/C16H22BF2NO2/c1-14(2)15(3,4)22-17(21-14)13-7-5-12(6-8-13)9-20-10-16(18,19)11-20/h5-8H,9-11H2,1-4H3

InChI Key

MGYIGNNLLPBUPL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC(C3)(F)F

Origin of Product

United States

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